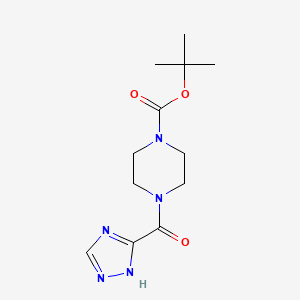

tert-butyl 4-(1H-1,2,4-triazol-5-ylcarbonyl)piperazine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 4-(1H-1,2,4-triazole-5-carbonyl)piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N5O3/c1-12(2,3)20-11(19)17-6-4-16(5-7-17)10(18)9-13-8-14-15-9/h8H,4-7H2,1-3H3,(H,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJUWDFRKMUKZAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2=NC=NN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(1H-1,2,4-triazol-5-ylcarbonyl)piperazine-1-carboxylate typically involves the following steps:

Formation of the Piperazine Core: The piperazine ring is often synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

Introduction of the tert-Butyl Group: The tert-butyl group is introduced via the reaction of piperazine with tert-butyl chloroformate in the presence of a base such as triethylamine.

Attachment of the 1H-1,2,4-Triazol-5-ylcarbonyl Group: The final step involves the acylation of the piperazine ring with 1H-1,2,4-triazole-5-carbonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

Reduction: Reduction reactions can target the triazole ring, potentially converting it to dihydrotriazole derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbonyl carbon of the triazole moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

Oxidation: N-oxides of the piperazine ring.

Reduction: Dihydrotriazole derivatives.

Substitution: Various substituted piperazine derivatives depending on the nucleophile used.

Scientific Research Applications

Synthesis and Structural Characteristics

The compound can be synthesized through a one-pot click chemistry approach, which allows for the rapid formation of the triazole ring. This method has been shown to yield high purity and efficiency, making it a viable option for producing various derivatives with potential biological activity. The structural formula is characterized by the presence of a tert-butyl group, a piperazine moiety, and a triazole ring, which are crucial for its pharmacological properties.

GPR119 Agonism

Recent studies have highlighted the compound's ability to act as an agonist for GPR119, a G-protein coupled receptor implicated in glucose metabolism and insulin secretion. In vitro assays demonstrated that certain derivatives of this compound exhibited comparable or improved efficacy compared to known GPR119 agonists like AR231453. Specifically, four analogs were identified with promising EC50 values, suggesting their potential use in managing type-2 diabetes mellitus (T2DM) .

GLP-1 Activation

The compound's derivatives have also been evaluated for their ability to activate glucagon-like peptide-1 (GLP-1), which plays a critical role in glucose homeostasis. The preliminary results indicate that these derivatives could enhance GLP-1 receptor activation, thereby offering therapeutic avenues for obesity and T2DM treatment .

Case Study 1: Synthesis and Evaluation of Triazole Derivatives

A study conducted on the synthesis of various tert-butyl 4-substituted phenyl-1H-1,2,3-triazolo piperazine derivatives demonstrated their potential as GPR119 agonists. The synthesized compounds were subjected to rigorous biological evaluations that confirmed their efficacy in activating GPR119 pathways .

Case Study 2: Pharmacological Profiling

Further investigations into the pharmacological profiles of these compounds revealed their ability to modulate metabolic pathways effectively. The compounds showed significant promise in enhancing insulin secretion in response to glucose stimulation in cellular models .

Comparative Data Table

| Compound | GPR119 Activity | GLP-1 Activation | Potential Application |

|---|---|---|---|

| Tert-butyl 4-(1H-1,2,4-triazol-5-ylcarbonyl)piperazine-1-carboxylate | Moderate | High | Type-2 Diabetes Mellitus Treatment |

| Derivative A (3e) | High | Moderate | Metabolic Disorder Management |

| Derivative B (5g) | High | High | Obesity Treatment |

Mechanism of Action

The mechanism of action of tert-butyl 4-(1H-1,2,4-triazol-5-ylcarbonyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The triazole ring can engage in hydrogen bonding and π-π stacking interactions with biological macromolecules, while the piperazine ring can enhance the compound’s solubility and bioavailability. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural Variations and Electronic Effects

- Triazole Substitution: The position and substituents on the triazole ring significantly alter electronic properties. For example, the 5-carbonyl group in the target compound may engage in hydrogen bonding as an acceptor, whereas the 3-amino group in the analog (CAS: 1263286-45-8) introduces donor capacity .

- Linker Groups : The carbonyl linker in the target compound enhances rigidity compared to phenyl or alkyl linkers in analogs (e.g., compound 2l in ), which may improve target selectivity but reduce conformational flexibility.

Stability and Reactivity

- Acid Sensitivity : Boc-protected piperazines are generally stable under basic conditions but may undergo deprotection in acidic environments. Compounds with ester or carbamate groups (e.g., compound 1a in ) are prone to hydrolysis in simulated gastric fluid, suggesting similar vulnerabilities for the target compound.

- Triazole Stability : 1,2,4-Triazoles are more metabolically stable than 1,2,3-triazoles, making the target compound preferable for in vivo applications compared to analogs like 1a/1b .

Biological Activity

The compound tert-butyl 4-(1H-1,2,4-triazol-5-ylcarbonyl)piperazine-1-carboxylate is a triazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy against various diseases, and relevant case studies.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Inhibition of Enzymatic Activity : The triazole moiety is known for its ability to inhibit enzymes involved in critical metabolic pathways.

- Modulation of Protein Interactions : The compound may interfere with protein-protein interactions, particularly those involving kinases and other signaling molecules.

Anticancer Activity

Recent studies have demonstrated the potential anticancer properties of tert-butyl 4-(1H-1,2,4-triazol-5-ylcarbonyl)piperazine-1-carboxylate. In vitro assays have shown that this compound exhibits significant growth inhibition across various cancer cell lines:

| Cell Line | GI50 (µM) | Activity |

|---|---|---|

| MiaPaCa2 (Pancreatic) | >50 | Low activity |

| MCF-7 (Breast) | 14 | Moderate activity |

| A2780 (Ovarian) | 20 | Moderate activity |

| HT29 (Colon) | 18 | Moderate activity |

The GI50 values indicate the concentration required to inhibit cell growth by 50%. Notably, the compound showed moderate activity against breast and ovarian cancer cell lines but limited efficacy against pancreatic cancer cells .

Antimicrobial Activity

In addition to anticancer properties, the compound has been evaluated for antimicrobial activity. Preliminary results suggest that it possesses moderate antibacterial effects against Gram-positive bacteria, although further studies are required to establish a comprehensive profile.

Case Studies and Research Findings

Several research studies have investigated the biological activities of tert-butyl 4-(1H-1,2,4-triazol-5-ylcarbonyl)piperazine-1-carboxylate:

- Study on Cancer Cell Lines : A recent study screened the compound against a panel of human cancer cell lines and identified promising inhibitory effects in MCF-7 and A2780 cells. The research emphasized the need for further optimization of the compound's structure to enhance its anticancer efficacy .

- In Vivo Studies : Animal models have been utilized to assess the pharmacokinetics and therapeutic potential of this compound. Results indicated a favorable absorption profile and preliminary evidence of tumor reduction in treated subjects .

- Structure-Activity Relationship (SAR) : Research has focused on modifying the piperazine ring and triazole substituents to improve potency and selectivity against cancer cells. These modifications have yielded several analogs with enhanced biological activities .

Q & A

Q. Optimization Tips :

- Yield improvement : Higher yields (80–88%) are achieved with excess piperazine derivatives (1.5–2.0 equiv) and prolonged reaction times (12–16 hours) .

- Purification : Silica gel chromatography with gradients of ethyl acetate/petroleum ether effectively isolates the product .

How can researchers confirm the structural integrity of tert-butyl 4-(1H-1,2,4-triazol-5-ylcarbonyl)piperazine-1-carboxylate?

Basic Research Question

- Spectroscopic Analysis :

- X-ray Crystallography : Monoclinic crystal systems (e.g., P2₁/n) with unit cell parameters (a = 6.19 Å, b = 8.26 Å) confirm spatial arrangement .

What advanced techniques resolve discrepancies in reaction yields for similar piperazine-triazole derivatives?

Advanced Research Question

Yield variations (e.g., 80% vs. 88%) arise from:

Q. Methodological Approach :

- Design a DOE (Design of Experiments) to test variables (time, catalyst, solvent).

- Validate with HPLC tracking of intermediate consumption .

How can computational modeling predict the reactivity of tert-butyl 4-(1H-1,2,4-triazol-5-ylcarbonyl)piperazine-1-carboxylate in novel reactions?

Advanced Research Question

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites on the triazole ring .

- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., 1,4-dioxane vs. acetonitrile) to optimize solvation .

- AI-Driven Platforms : Tools like COMSOL Multiphysics integrate reaction kinetics data to predict optimal conditions (e.g., temperature gradients, reagent ratios) .

What safety protocols are critical when handling tert-butyl 4-(1H-1,2,4-triazol-5-ylcarbonyl)piperazine-1-carboxylate?

Basic Research Question

- Hazard Classification : Acute toxicity (oral, Category 4; H302). Use PPE (gloves, goggles) and work in fume hoods .

- Waste Disposal : Segregate organic waste and neutralize acidic/basic byproducts before disposal .

- Storage : Store at 2–8°C under inert gas (N₂/Ar) to prevent hydrolysis of the tert-butyl carbamate group .

How does the tert-butyl group influence the compound’s stability and reactivity in biological assays?

Advanced Research Question

- Steric Protection : The tert-butyl group shields the carbamate moiety from enzymatic degradation, enhancing metabolic stability in vitro .

- Solubility Trade-off : While improving stability, the tert-butyl group reduces aqueous solubility. Mitigate with co-solvents (DMSO ≤10%) or PEG-based formulations .

Q. Experimental Validation :

- Stability Assays : Monitor degradation via LCMS in PBS (pH 7.4) at 37°C over 24 hours .

- Cytotoxicity Screening : Test in HEK293 or HepG2 cells to assess solubility-driven toxicity .

What strategies address low yields in Suzuki-Miyaura couplings involving triazole-piperazine derivatives?

Advanced Research Question

- Boronate Preparation : Use pinacol boronic esters (e.g., 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole) to enhance coupling efficiency .

- Catalyst Selection : Pd(PPh₃)₄ or XPhos-Pd-G3 reduces side reactions (e.g., protodeboronation) .

- Microwave Assistance : Shorten reaction times (2–4 hours vs. 16 hours) while maintaining yields >75% .

How can crystallographic data inform the design of analogs with improved binding affinity?

Advanced Research Question

- Hydrogen Bonding : The triazole’s N2 and N4 atoms form H-bonds with target proteins (e.g., kinase ATP pockets). Modify substituents to enhance these interactions .

- Piperazine Flexibility : Crystal structures (e.g., monoclinic P2₁/n) reveal torsional angles that influence conformational locking. Introduce methyl groups to restrict rotation and improve binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.